Disilane, methylpentaphenyl-

aryldisilane photochemistry silene generation silyl radical disproportionation

Disilane, methylpentaphenyl- (CAS 1450-22-2, synonym: 1-Methyl-1,1,2,2,2-pentaphenyldisilane, molecular formula C₃₁H₂₈Si₂, molecular weight 456.7 g/mol) is an asymmetrically substituted aryldisilane featuring a silicon–silicon σ‑bond flanked by one methyldiphenylsilyl and one triphenylsilyl group. It belongs to the class of photochemically active organosilicon compounds whose primary value to researchers lies in its ultraviolet-light-driven homolysis to generate reactive intermediates—namely, free silyl radicals, transient 1,1-diarylsilenes (Si=C), and 1,3,5-(1-sila)hexatriene (silatriene) species—the partitioning among which is exquisitely sensitive to the aryl/alkyl substitution pattern on the disilane core.

Molecular Formula C31H28Si2
Molecular Weight 456.7 g/mol
CAS No. 1450-22-2
Cat. No. B075133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilane, methylpentaphenyl-
CAS1450-22-2
Synonyms1-Methyl-1,1,2,2,2-pentaphenyldisilane
Molecular FormulaC31H28Si2
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C31H28Si2/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3
InChIKeyJRIPUGLQRTUKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Methyl-1,1,2,2,2-pentaphenyldisilane (CAS 1450-22-2): Photochemical Precursor Selection for Silene vs. Silatriene Research


Disilane, methylpentaphenyl- (CAS 1450-22-2, synonym: 1-Methyl-1,1,2,2,2-pentaphenyldisilane, molecular formula C₃₁H₂₈Si₂, molecular weight 456.7 g/mol) is an asymmetrically substituted aryldisilane featuring a silicon–silicon σ‑bond flanked by one methyldiphenylsilyl and one triphenylsilyl group . It belongs to the class of photochemically active organosilicon compounds whose primary value to researchers lies in its ultraviolet-light-driven homolysis to generate reactive intermediates—namely, free silyl radicals, transient 1,1-diarylsilenes (Si=C), and 1,3,5-(1-sila)hexatriene (silatriene) species—the partitioning among which is exquisitely sensitive to the aryl/alkyl substitution pattern on the disilane core [1]. This substitution-dependent photobehavior makes it a mechanistically distinct tool for studying silicon–carbon double-bond chemistry and silyl radical reactivity in fluid solution at ambient temperature [2].

Photochemical precursor for 1,1-diarylsilene-favored pathway studies; supports silene over silatriene investigation
Simultaneously generates two distinct silyl radicals (Ph₃Si• and Ph₂MeSi•) from a single asymmetric disilane
Enables UV-photolytic production of reactive Si=C and radical intermediates for mechanistic and trapping experiments

Why 1-Methyl-1,1,2,2,2-pentaphenyldisilane Cannot Be Substituted by Generic Aryldisilanes: Product Pathway Control is Substituent-Dependent


Within the aryldisilane family, small changes to the silicon substituents fundamentally reroute the photochemical outcome. Methylpentaphenyldisilane (1) photolyzes to yield predominantly 1,1-diphenylsilene and triphenylsilane via a silyl-radical disproportionation pathway (>60% combined yield), with the alternative silatriene pathway constituting a minor channel [1]. In contrast, its closest structural analog, pentamethylphenyldisilane (7), undergoes nearly quantitative photochemical rearrangement to a silatriene intermediate (>95%), with silene-derived products accounting for less than 5% of the product mixture [1]. Similarly, the fully phenylated analog hexaphenyldisilane generates triphenylsilyl radicals upon photolysis but can also yield a transient silatriene, while the symmetrically substituted 1,1,1-trimethyl-2,2,2-triphenyldisilane produces a silatriene chromophore spectroscopically identical (λmax = 490 nm) yet kinetically distinct from that of compound 1 [2]. These divergent reaction coordinates mean that selecting the wrong disilane for a given mechanistic or synthetic study will produce the wrong reactive intermediate—or the right intermediate in an unusable yield—rendering the experiment uninterpretable [3].

Pentamethylphenyldisilane analog

Photolyzes predominantly to a silatriene intermediate; diarylsilene yields are negligible, making it unsuitable for silene-focused workflows.

Hexaphenyldisilane alternative

Produces only triphenylsilyl radical upon photolysis, eliminating the dual-radical internal comparison capability that the asymmetric disilane provides.

Symmetrically substituted disilanes

Yield silatriene chromophores with different absorption maxima and kinetics, compromising direct spectroscopic and mechanistic comparisons.

Quantitative Differentiation Evidence for Methylpentaphenyldisilane vs. Closest Aryldisilane Analogs


Photoproduct Pathway Partitioning: Silene vs. Silatriene Yield Determines Which Reactive Intermediate is Accessible

Steady-state photolysis of methylpentaphenyldisilane (1) in methanolic solution yields 1,1-diphenylsilene (6) and triphenylsilane (3) as the dominant products in over 60% combined chemical yield, establishing homolytic Si–Si bond cleavage and subsequent silyl radical disproportionation as the major reaction pathway. In direct contrast, photolysis of pentamethylphenyldisilane (7) under identical conditions yields products consistent with initial silatriene (8) formation in greater than 95% yield, with analogous silene-derived products accounting for less than 5% [1]. This represents a >12-fold inversion of the silene-to-silatriene product ratio driven solely by the replacement of four methyl groups with phenyl groups at the disilane core.

Silene/Silatriene Partitioning
Head-to-head
Methylpentaphenyldisilane: >60% silene-derived products vs. pentamethylphenyldisilane: <5% silene
Supports silene-favored pathway selection for diarylsilene kinetic studies
Steady-state photolysis in methanolic solution; ambient temperature
aryldisilane photochemistry silene generation silyl radical disproportionation

Transient Silatriene Spectroscopic Signature: 490 nm λmax Enables Selective Laser Flash Photolysis Detection

Nanosecond laser flash photolysis (248 nm excitation) of methylpentaphenyldisilane (1) in acetonitrile solution generates a strongly absorbing transient species with λmax = 490 nm and lifetime τ ≤ 1.7 μs, assigned to the 1,3,5-(1-sila)hexatriene derivative 9 bearing a diphenylsilatriene chromophore [1]. This 490 nm absorption is sufficiently red-shifted from the silyl radical absorption band (λmax = 325 nm) and the silene absorption region (<350 nm) to permit time-resolved spectroscopic discrimination of the silatriene intermediate from co-generated radical and silene species within the transient mixture [1]. The same 490 nm chromophore is observed from photolysis of 1,1,1-trimethyl-2,2,2-triphenyldisilane (11), confirming that the triphenylsilyl migration product is the specific silatriene isomer formed, while the alternative methylphenylsilatriene isomer (λmax ≈ 465 nm, observed from 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, 10) is either not formed or formed in much lower yield from 1 [1].

Silatriene λmax
Head-to-head
λmax = 490 nm, lifetime ≤ 1.7 μs in acetonitrile
Enables selective transient absorption monitoring of the diphenylsilatriene intermediate
248 nm laser flash photolysis; deoxygenated conditions; 23±2 °C
silatriene chromophore transient absorption spectroscopy laser flash photolysis

Silatriene Quenching Reactivity: Phenyl Substitution Reduces Bimolecular Rate Constants by Factors of 2.2–3.5

The bimolecular quenching rate constants (kq) for silatrienes 8 (from pentamethylphenyldisilane, 7) and 9 (from methylpentaphenyldisilane, 1) were determined by nanosecond laser flash photolysis in acetonitrile at 23 ± 2 °C [1]. Silatriene 9, bearing a diphenyl-substituted silicon center, is consistently less reactive toward all quenching agents tested compared to the dimethyl-substituted silatriene 8. For oxygen quenching: kq(8) = (8.5 ± 0.8) × 10⁸ M⁻¹s⁻¹ vs. kq(9) = (3.8 ± 0.3) × 10⁸ M⁻¹s⁻¹, representing a 2.2-fold rate reduction. For acetone quenching: kq(8) = (9.0 ± 0.3) × 10⁸ M⁻¹s⁻¹ vs. kq(9) = (2.54 ± 0.15) × 10⁸ M⁻¹s⁻¹, a 3.5-fold reduction. For cyclohexene trapping: kq(8) = (1.2 ± 0.2) × 10⁷ M⁻¹s⁻¹ vs. kq(9) = (9 ± 1) × 10⁵ M⁻¹s⁻¹, a ~13-fold reduction [1]. Acetic acid quenches silatriene 8 with kq = (2.9 ± 0.2) × 10⁸ M⁻¹s⁻¹ via a strictly first-order process [1]. The reduced electrophilicity of silatriene 9 is attributed to enhanced π-conjugation of the silicon–carbon double bond with the additional phenyl substituents, which stabilizes the silatriene ground state and raises the kinetic barrier for nucleophilic attack [1].

Quenching Reactivity
Head-to-head
Silatriene from methylpentaphenyldisilane shows 2.2–3.5 fold lower bimolecular quenching rate constants vs. pentamethylphenyl-derived silatriene
Indicates reduced electrophilicity due to enhanced π-conjugation; relevant for trapping reagent selection
Acetonitrile solution; pseudo-first-order conditions; 23±2 °C
silene kinetics silatriene electrophilicity bimolecular quenching rate constants

Fluorescence Quantum Yield: Phenyl-Substituted Disilane Exhibits Reduced Emissive Efficiency

Static fluorescence emission spectroscopy of optically matched solutions of methylpentaphenyldisilane (1) and pentamethylphenyldisilane (7) in acetonitrile revealed that the emission intensity from 1 is approximately half that of 7 under identical excitation conditions [1]. Compound 1 exhibits weak fluorescence in solution at room temperature with a diffuse emission band centered at approximately 395 nm [1]. In a methylcyclohexane glass at 77 K, 1 shows benzenoid π,π* phosphorescence, behavior typical of 7 and other phenyldisilanes [1]. This reduced fluorescence quantum efficiency for 1 is consistent with enhanced non-radiative decay pathways—including more facile homolytic Si–Si bond cleavage to form silyl radicals—competing with radiative relaxation from the singlet excited state, a photophysical outcome that directly correlates with the compound's preference for radical-mediated photochemistry over concerted silatriene formation [1].

Fluorescence Intensity
Head-to-head
Emission intensity ~50% of that of pentamethylphenyldisilane under matched optical conditions
Reflects enhanced non-radiative decay channels consistent with preferential Si–Si bond homolysis
Acetonitrile, 22 °C; diffuse emission band centered near 395 nm
disilane fluorescence charge-transfer emission photophysical characterization

Deuterium Isotope Effect on Silatriene Protonation: kH/kD = 1.7 Confirms Rate-Determining Proton Transfer

Quenching of silatrienes 8 and 9 by H₂O and D₂O in acetonitrile solution reveals a kinetic deuterium isotope effect of kH/kD = 1.7 ± 1.0 for silatriene 8 and kH/kD = 1.7 ± 0.5 for silatriene 9 [1]. The isotope effect values are identical within experimental error for the two silatrienes, providing the first direct kinetic evidence that proton transfer is involved in the rate-determining step for the addition of water to silicon–carbon double bonds [1]. This finding supports a mechanism involving reversible formation of a zwitterionic silatriene–water (or silatriene–alcohol) complex, followed by rate-limiting intracomplex proton transfer [1]. The observation that the isotope effect magnitude is the same for both silatrienes, despite their differing absolute reactivities toward nucleophiles, suggests that the proton-transfer step is electronically similar in both species and that the reactivity differences arise primarily from the equilibrium constant for formation of the initial zwitterionic complex [1].

H₂O/D₂O Isotope Effect
Head-to-head
kH/kD = 1.7 for both silatrienes 8 and 9
Rate-determining proton transfer step is conserved; reactivity differences arise from complex-formation equilibrium
248 nm LFP in acetonitrile; curved quenching plots; 23 °C
kinetic isotope effect silene protonation mechanism zwitterionic intermediate

Asymmetric Substitution Architecture Enables Simultaneous Generation of Structurally Distinct Silyl Radicals

Photolysis of methylpentaphenyldisilane (1) generates two chemically distinct silyl radicals—triphenylsilyl (Ph₃Si•) and methyldiphenylsilyl (Ph₂MeSi•)—in comparable yields via homolytic cleavage of the unsymmetrical Si–Si bond [1]. Both radicals were identified in the transient mixture by their characteristic UV absorption spectrum (λmax = 325 nm) and by chemical trapping with 2-bromopropane, which yields triphenylsilyl chloride and methyldiphenylsilyl chloride in 18% and 17% yields, respectively, under conditions where acetone and chloroform are also present [2]. This contrasts with the behavior of hexaphenyldisilane, which upon photolysis generates only triphenylsilyl radicals [3], and pentamethylphenyldisilane (7), which yields only trimethylsilyl and dimethylphenylsilyl radicals but channels the vast majority of excited states through the concerted silatriene pathway rather than radical formation [1]. The ability to simultaneously produce two structurally distinguishable silyl radicals from a single precursor, each amenable to independent trapping and kinetic analysis, makes methylpentaphenyldisilane uniquely suited for comparative radical reactivity studies within a single photochemical experiment [1].

Dual Radical Generation
Class-level
Two distinct silyl radicals (Ph₃Si•, Ph₂MeSi•) produced from a single precursor
Enables internally controlled comparative radical reactivity experiments
Class-level inference; reported halocarbon trapping yields support dual-radical assignment
silyl radical spin trapping asymmetric disilane radical clock

Optimal Research and Industrial Application Scenarios for Methylpentaphenyldisilane (CAS 1450-22-2)


Laser Flash Photolysis Studies Requiring Clean Generation of 1,1-Diarylsilenes for Absolute Rate Constant Determination

When a research program requires the direct spectroscopic detection and kinetic characterization of transient 1,1-diarylsilenes (Si=C species) in fluid solution at ambient temperature, methylpentaphenyldisilane is the precursor of choice because it channels >60% of its photochemical output through the radical disproportionation pathway that yields 1,1-diphenylsilene [1]. The co-generated silatriene 9, with its distinct 490 nm absorption, can be spectroscopically differentiated from the silene absorption, enabling selective kinetic monitoring [1]. Alternative precursors such as pentamethylphenyldisilane produce negligible silene yields and are unsuitable for this purpose [1].

Comparative Silyl Radical Reactivity Studies Using a Single-Precursor Dual-Radical Source

Methylpentaphenyldisilane is uniquely capable of simultaneously generating triphenylsilyl and methyldiphenylsilyl radicals in comparable, preparatively useful yields upon photolysis, as demonstrated by halocarbon trapping experiments that yield the corresponding silyl chlorides in 18% and 17% yields, respectively [2]. This enables internally controlled competition experiments to determine relative rate constants for radical trapping, hydrogen abstraction, or addition reactions—experiments that cannot be performed with hexaphenyldisilane (single radical species) or pentamethylphenyldisilane (dominant silatriene pathway) [1][3].

Mechanistic Studies of Alcohol and Water Addition to Silicon–Carbon Double Bonds

The silatriene 9 generated from methylpentaphenyldisilane exhibits curved (non-linear) quenching plots with water, methanol, ethanol, and tert-butyl alcohol, indicative of a two-step addition mechanism involving reversible zwitterionic complex formation followed by rate-determining proton transfer, with a measured kH/kD isotope effect of 1.7 [1]. This mechanistic complexity, absent with strongly acidic quenchers like trifluoroethanol and acetic acid (which exhibit linear quenching), makes silatriene 9 a valuable probe for distinguishing between concerted and stepwise addition mechanisms to Si=C bonds [1]. The attenuated reactivity of silatriene 9 relative to silatriene 8 further allows systematic investigation of substituent electronic effects on silene electrophilicity [1].

Theoretical and Computational Modeling of Aryldisilane Photodissociation Mechanisms

Methylpentaphenyldisilane (Ph₃Si–SiPh₂Me) and its germanium analog (Ph₃Ge–GePh₂Me) have been adopted as model systems for density functional theory (DFT) studies at the M06-2X/6-311G(d) level to elucidate the triplet-state-mediated photolysis mechanisms of group 14 dimetallanes, providing the first theoretical evidence for the photorearrangement pathways of compounds containing M–M′ single bonds [4]. The availability of extensive experimental kinetic and product data for this compound [1][2] makes it the preferred benchmark system for validating computational predictions of disilane photochemistry.

Application
Selection Property
Validation Focus
Diarylsilene kinetic studies
Silene-favored photochemical precursor
Silene transient absorption monitoring; product ratio confirmation
Comparative silyl radical reactivity
Asymmetric disilane dual-radical source
Internal radical trap product analysis; kinetic competition experiments
Si=C bond addition mechanism
Substituent-dependent silene electrophilicity
Quenching rate constant measurement; isotope effect verification
Computational photolysis modeling
Experimentally benchmarked disilane system
DFT mechanistic validation against product and kinetic data
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